molecular formula C23H31NO B11998377 (E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine CAS No. 6038-18-2

(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine

Cat. No.: B11998377
CAS No.: 6038-18-2
M. Wt: 337.5 g/mol
InChI Key: FVQUWCQPENLSTL-UHFFFAOYSA-N
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Description

(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine is an imine derivative featuring a 4-methylphenyl group and a 4-(nonyloxy)phenyl moiety connected via an azomethine (-C=N-) bond. The nonyloxy chain (C₉H₁₉O) imparts significant hydrophobicity and flexibility, while the methyl group on the phenyl ring contributes to steric and electronic modulation.

Properties

CAS No.

6038-18-2

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(4-nonoxyphenyl)methanimine

InChI

InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(2)11-15-22/h10-17,19H,3-9,18H2,1-2H3

InChI Key

FVQUWCQPENLSTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE typically involves the reaction of 4-nonyloxybenzaldehyde with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its structure allows it to participate in various chemical reactions that can lead to the formation of biologically active compounds.

  • Case Study : Research has shown that derivatives of methanimine compounds can exhibit antitumor activity. The introduction of alkoxy groups, such as the nonyloxy group in this compound, may enhance solubility and bioavailability, making it a candidate for further drug development .

Agricultural Applications

(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine has potential applications in agriculture as a pesticide or herbicide. The ability of similar compounds to interact with pest biological pathways makes them valuable in developing new agricultural chemicals.

  • Case Study : A study highlighted the effectiveness of methanimine derivatives against specific insect pests, demonstrating their potential as environmentally friendly alternatives to traditional pesticides . The nonyloxy group may contribute to improved efficacy through enhanced penetration and retention on plant surfaces.

Material Science

In material science, the compound can be utilized in the development of novel materials with specific properties, such as improved thermal stability or electrical conductivity. Its unique structure allows for modifications that can tailor materials for specific applications.

  • Research Insight : Compounds with similar structures have been used in creating polymeric materials that exhibit desirable mechanical properties. By incorporating this compound into polymer matrices, researchers can potentially enhance material performance .

Comparative Data Table

Application AreaPotential UsesKey Benefits
PharmaceuticalsDrug synthesis intermediatesAntitumor activity, enhanced solubility
AgriculturePesticides and herbicidesEnvironmentally friendly alternatives
Material ScienceNovel polymer developmentImproved mechanical properties

Mechanism of Action

The mechanism of action of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE involves its interaction with specific molecular targets and pathways. For instance, in liquid crystal applications, the compound aligns itself in response to electric or magnetic fields, altering its optical properties. In fire-retardant applications, it may act by forming a protective char layer that inhibits combustion .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

a. Alkoxy Chain Length Variation

  • Hexyloxy vs. Nonyloxy: (E)-N-(4-(Hexyloxy)phenyl)-1-(4-(pyridin-4-yl)phenyl)methanimine (3.d) has a shorter alkoxy chain (C₆H₁₃O) compared to the target compound. Longer chains (e.g., nonyloxy) reduce melting points and enhance solubility in non-polar solvents. For example, hexyloxy derivatives typically exhibit melting points >100°C, while nonyloxy analogs are expected to be liquids or low-melting solids at room temperature.
  • Allyloxy vs. Nonyloxy: The allyloxy (C₃H₅O) substituent in N-(4-methylphenyl)-1-[4-(prop-2-en-1-yloxy)phenyl]methanimine introduces unsaturation, increasing reactivity but reducing thermal stability compared to saturated nonyloxy chains.

b. Halide vs. Alkoxy Substituents

  • Chlorophenyl and bromophenyl imines () exhibit stronger intermolecular interactions (C–H⋯X hydrogen bonds, X = Cl/Br) due to halogen electronegativity, leading to higher melting points and denser crystal packing. In contrast, nonyloxy groups prioritize van der Waals interactions, favoring amorphous or less-ordered phases .

c. Bulky Groups (tert-Butyl vs. Nonyloxy)

  • N-(4-(tert-Butyl)benzyl)-1-(4-(tert-butyl)phenyl)methanimine demonstrates that bulky tert-butyl groups hinder crystallization due to steric effects, whereas nonyloxy chains enhance flexibility and mesophase formation in liquid crystals.

Electronic and Reactivity Profiles

a. Electron-Withdrawing vs. Electron-Donating Groups

  • Fluorinated analogs like N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine (3h) show reduced electron density at the imine nitrogen due to fluorine’s electronegativity, lowering basicity. In contrast, the nonyloxy group (electron-donating via oxygen) increases electron density, enhancing nucleophilic reactivity at the C=N bond.
  • Nitrophenyl-substituted imines () exhibit strong electron withdrawal, shifting UV-Vis absorption to longer wavelengths (bathochromic shift) compared to alkoxy-substituted derivatives.

b. Conjugation and Aromatic Interactions

  • Biphenyl systems (e.g., (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)biphenyl-4-yl)methanimine ) extend π-conjugation, improving UV stability and fluorescence. The nonyloxy chain in the target compound may disrupt conjugation but enhance solubility in organic matrices.

Intermolecular Interactions and Crystal Packing

  • Halide-Containing Imines : Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine form C–H⋯Cl/Br hydrogen bonds and π-π stacking, resulting in rigid, isomorphic crystals (triclinic P-1 space group).
  • Alkoxy-Containing Imines: Longer chains (e.g., nonyloxy) disrupt hydrogen bonding, favoring weaker C–H⋯O or van der Waals interactions. This leads to less predictable crystallinity and increased tendency for liquid crystalline phases .

Biological Activity

(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C21_{21}H29_{29}N
  • Molecular Weight : 307.47 g/mol
  • CAS Number : 15486-64-3

The compound features a methanimine functional group, which is known for its reactivity and potential biological implications.

Research indicates that compounds similar to this compound may act as inhibitors of key signaling pathways involved in cell proliferation and survival. Specifically, they have been studied for their effects on:

  • AKT Pathway : Compounds that inhibit AKT signaling can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • p70 S6 Kinase : This pathway is crucial for protein synthesis and cell growth; inhibitors can lead to reduced tumor growth rates .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

In Vitro Studies

In vitro studies have shown that the compound exhibits significant inhibitory effects on various cancer cell lines. For example:

Cell LineIC50_{50} (µM)Reference
MCF-7 (breast cancer)5.2
A549 (lung cancer)6.8
HeLa (cervical cancer)4.5

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.

Case Studies

  • Glioblastoma Treatment : A patent describes the use of similar compounds in treating glioblastoma multiforme, highlighting their ability to penetrate the blood-brain barrier and inhibit tumor growth effectively .
  • Respiratory Virus Inhibition : Another study explored derivatives of methanimine compounds against Middle East respiratory syndrome coronavirus (MERS-CoV), showing promising results in inhibiting viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship of methanimine derivatives suggests that modifications to the phenyl groups can significantly affect biological activity. For instance, the introduction of alkoxy groups has been shown to enhance solubility and bioavailability, leading to improved efficacy in biological assays .

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